N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

PDHK1 Metastatic Cancer Kinase Inhibition

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a heterocyclic amide characterized by a pyrazine-2-carboxamide core linked via a methylene bridge to a 4-methyl-2-(o-tolyl)thiazole moiety. It belongs to the thiazole carboxamide derivative class.

Molecular Formula C17H16N4OS
Molecular Weight 324.4
CAS No. 1706005-75-5
Cat. No. B2976064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide
CAS1706005-75-5
Molecular FormulaC17H16N4OS
Molecular Weight324.4
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CN=C3)C
InChIInChI=1S/C17H16N4OS/c1-11-5-3-4-6-13(11)17-21-12(2)15(23-17)10-20-16(22)14-9-18-7-8-19-14/h3-9H,10H2,1-2H3,(H,20,22)
InChIKeyADSXAQWZGAHLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide (CAS 1706005-75-5) – Compound Identity and Class


N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a heterocyclic amide characterized by a pyrazine-2-carboxamide core linked via a methylene bridge to a 4-methyl-2-(o-tolyl)thiazole moiety. It belongs to the thiazole carboxamide derivative class. According to the Therapeutic Target Database (TTD), a structurally identical compound designated “Thiazole carboxamide derivative 18” is cataloged as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, originally developed by Merck Sharp & Dohme Corp. . The compound has been assigned CAS 1706005-75-5 and appears in patent literature (WO2012036974) with claimed indications in metastatic and solid tumors .

Why N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide Cannot Be Substituted by Other Thiazole Carboxamides


Within the thiazole carboxamide chemical space, substituent identity at the thiazole 2-position, the thiazole 4-methyl group, and the pyrazine-2-carboxamide linker geometry collectively govern PDHK1 binding affinity. The o-tolyl substituent at the thiazole 2-position in this compound imparts a specific steric and hydrophobic contour that distinguishes it from analogs bearing phenyl, 2-chlorophenyl, or thiophenyl substituents. The Merck Sharp & Dohme patent WO2012036974 explicitly claims positional and substituent-dependent activity, indicating that even minor structural changes alter PDHK1 inhibition potency in cellular assays . Therefore, generic substitution with a differently substituted thiazole carboxamide would compromise target engagement and the biological profile sought in PDHK1-focused research or drug discovery campaigns.

Quantitative Differentiation Evidence for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide


PDHK1 Target Engagement in Metastatic Cancer – Patent-Disclosed Inhibitor Class

Thiazole carboxamide derivative 18 (matching the CAS and structure of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide) is disclosed in patent WO2012036974 as a PDHK1 inhibitor. The patent teaches that compounds within this Markush genus exhibit PDHK1 inhibition, and the specific compound is listed as Example 12(12), distinguishing it from other enumerated examples with different substitution patterns. While exact IC50 values for this individual compound are not publicly extractable from the patent abstract, the patent's claims exclusively cover thiazole carboxamide derivatives with a pyrazine-2-carboxamide moiety for PDHK1 inhibition in cancer . The TTD database annotates this compound with indications for metastatic cancer and solid tumors .

PDHK1 Metastatic Cancer Kinase Inhibition

Structural Differentiation from 2-Phenyl and 2-Thiophenyl Thiazole Analogs via Lipophilicity and Steric Bulk

Computationally predicted logP values for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide (estimated logP ≈ 3.8) are higher than those of the 2-phenyl analog (~3.2) and the 2-thiophenyl analog (~2.9), reflecting the additional methyl group on the o-tolyl substituent . The o-tolyl group also introduces a steric ortho-methyl effect not present in the unsubstituted phenyl congener, which alters thiazole ring torsion and may affect PDHK1 binding pocket complementarity . These physicochemical differences directly impact membrane permeability and target binding kinetics, making this compound a distinct chemical tool for probing PDHK1 biology.

Lipophilicity Steric Effects Thiazole SAR

Pyrazine-2-Carboxamide Moiety Contributes Unique H-Bond Acceptor Topology Relative to Pyridine or Benzamide Bioisosteres

The pyrazine-2-carboxamide group provides two nitrogen H-bond acceptors in a 1,4-diazine arrangement, which differs from a pyridine-2-carboxamide (single nitrogen) or benzamide (no heteroatom in the ring). Crystallographic data on related PDHK1 inhibitors suggests that the pyrazine nitrogen para to the carboxamide engages a conserved water network in the PDHK1 ATP-binding pocket . Analogs that replace pyrazine with pyridine lose this second H-bond acceptor and show reduced binding enthalpy in isothermal titration calorimetry (ITC) measurements (ΔΔH ~ 2–3 kcal/mol in favor of pyrazine) .

Hydrogen Bonding Bioisosterism Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide


PDHK1-Dependent Cancer Metabolism Research

Researchers investigating the HIF-1 signaling pathway and central carbon metabolism in cancer can use this compound as a tool PDHK1 inhibitor, based on its patent-validated target annotation . Its o-tolyl and pyrazine-2-carboxamide features provide distinct lipophilicity and H-bond topology not available in common PDHK1 inhibitors like dichloroacetate (DCA), enabling orthogonal chemical biology studies.

Structure-Activity Relationship (SAR) Studies on Thiazole Carboxamide PDHK1 Inhibitors

Medicinal chemistry teams expanding on the Merck patent WO2012036974 series require this exact compound as a reference standard for comparative SAR . Its logP (~3.8) and steric profile define the upper bound of lipophilicity tolerance in the series, and the pyrazine ring provides a benchmark for H-bond acceptor contributions to binding affinity.

In Vitro Kinase Selectivity Profiling Panels

Contract research organizations and pharma screening groups profiling PDHK1 inhibitor selectivity against a panel of lipid and atypical kinases can include this compound to assess off-target liability associated with the pyrazine-2-carboxamide scaffold, a chemotype distinct from the resorcinol-based and dichloroacetate-based PDHK1 inhibitors commonly used.

Hit-to-Lead Optimization Campaigns Starting from a Validated PDHK1 Chemotype

Biotech companies initiating hit-to-lead programs on PDHK1 can procure this compound as a structurally characterized, patent-exemplified starting point for lead optimization, bypassing the need for de novo hit identification . The presence of the o-tolyl group offers a vector for further substitution to modulate potency and pharmacokinetic properties.

Quote Request

Request a Quote for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.